2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone
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Overview
Description
2-[4-(2-Fluorophenyl)piperazino]-1-[6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]-1-ethanone is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)piperazino]-1-[6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]-1-ethanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using fluorobenzene derivatives.
Quinoline Moiety Synthesis: The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Coupling Reactions: The final step involves coupling the piperazine and quinoline moieties under specific reaction conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, automated synthesis platforms, and optimizing reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the quinoline moiety.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl group and the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly used.
Major Products
Oxidation: Oxidized derivatives of the piperazine and quinoline moieties.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[4-(2-Fluorophenyl)piperazino]-1-[6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]-1-ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)piperazino]-1-[6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]-1-ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels.
Pathways Involved: It may modulate signaling pathways involved in neurotransmission, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Boc-piperazino)-2-(2-fluorophenyl)acetic acid
- 2-{[4-(2-Fluorophenyl)piperazino]methylene}malononitrile
Uniqueness
2-[4-(2-Fluorophenyl)piperazino]-1-[6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]-1-ethanone is unique due to its specific combination of a fluorophenyl-substituted piperazine ring and a quinoline moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H28FN3O3 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(6,6,8-trimethyl-[1,3]dioxolo[4,5-g]quinolin-5-yl)ethanone |
InChI |
InChI=1S/C25H28FN3O3/c1-17-14-25(2,3)29(21-13-23-22(12-18(17)21)31-16-32-23)24(30)15-27-8-10-28(11-9-27)20-7-5-4-6-19(20)26/h4-7,12-14H,8-11,15-16H2,1-3H3 |
InChI Key |
BNLWVSSLQCCHAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=CC3=C(C=C12)OCO3)C(=O)CN4CCN(CC4)C5=CC=CC=C5F)(C)C |
Origin of Product |
United States |
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